

Application Notes and Protocols: Reconstitution of Ion Channels into DPhPC Membranes

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Compound of Interest

Compound Name: *Dphpc*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The reconstitution of purified ion channels into artificial lipid bilayers is a powerful technique for studying their intrinsic functional properties in a controlled environment, free from the complexities of the native cellular membrane.^{[1][2][3]} 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) is a synthetic phospholipid frequently employed for these studies due to its chemical stability and ability to form robust bilayer membranes.^[4] This document provides detailed application notes and protocols for the successful reconstitution of ion channels into **DPhPC** membranes, their functional characterization, and includes quantitative data and experimental workflows.

DPhPC is favored for its branched acyl chains which create a fluid and stable membrane, resistant to leakage of ions in the absence of a channel or pore.^{[5][6]} This property is critical for sensitive electrophysiological recordings and ion flux assays.^[6] The functional properties of reconstituted ion channels, such as the K⁺ channels Kcv and KcsA, have been shown to be sensitive to the lipid composition of the target **DPhPC** bilayer, indicating that the channel proteins are fully exposed to and integrated within the artificial membrane.^{[7][8]}

Data Presentation: Quantitative Parameters for Reconstitution

The following tables summarize key quantitative data for the reconstitution of ion channels into **DPhPC** membranes, compiled from various experimental sources.

Table 1: **DPhPC** Liposome and Planar Lipid Bilayer (PLB) Preparation

Parameter	Value	Notes	Source
DPhPC Concentration for Liposomes	15 mg/mL	In chloroform for initial preparation.	[7]
Final DPhPC Concentration for Liposomes	1.5 mg/mL	After resuspension in measuring solution.	[7]
DPhPC Concentration for PLB	5-25 mg/mL	In n-decane or other organic solvent.	[9]
Bilayer Capacitance	90-110 pF	For vertical PLB setups.	[7]
Small Bilayer Capacitance (CBB)	2-5 pF	For contact bubble bilayer (CBB) technique.	[7]
Symmetrical KCl Solution	100 mM KCl, 10 mM HEPES, pH 7.0	Common buffer for electrophysiology.	[7]
Acidic Symmetrical KCl Solution	90 mM KCl, 10 mM potassium acetate, pH 4	Used for studying pH-sensitive channels like KcsA.	[7]

Table 2: Ion Channel Reconstitution and Functional Analysis

Parameter	Value/Range	Application	Source
Protein:Lipid Ratio	Varies (e.g., 1-10 µg protein per 1 mg lipid)	Optimization is channel-dependent.	
Dilution for Single-Channel Recordings	10 ³ to 10 ⁶ -fold	For purified channel-nanodisc conjugates.	[7]
Applied Voltage Range	-160 mV to +160 mV	For electrophysiological characterization.	[7]
Data Acquisition Sampling Frequency	10 kHz	For single-channel current recordings.	[7]
Current Filtering Frequency	1 kHz	For single-channel current recordings.	[7]
Agonist Concentration (Menthol for TRPM8)	500 µM	For channel activation in PLB.	[10]

Experimental Protocols

Protocol 1: Preparation of DPhPC Liposomes

This protocol describes the preparation of unilamellar **DPhPC** liposomes suitable for ion channel reconstitution.

Materials:

- 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) powder
- Chloroform
- Measuring solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0)
- Glass vial
- Sonicator
- Micro-aliquot tubes

Procedure:

- Dissolve 15 mg of **DPhPC** in 1 ml of chloroform in a glass vial.[\[7\]](#)
- Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
- Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
- Resuspend the dried lipid film in 10 ml of the desired measuring solution.[\[7\]](#)
- Sonicate the lipid suspension at room temperature for a minimum of 1 hour, or until the solution becomes transparent, indicating the formation of small unilamellar vesicles.[\[7\]](#)
- For storage, dispense the liposome solution into 50 µl aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Thaw an aliquot for use.[\[7\]](#)

Protocol 2: Reconstitution of Ion Channels into DPhPC Liposomes (Proteoliposomes)

This protocol outlines the general steps for incorporating purified ion channels into pre-formed **DPhPC** liposomes.

Materials:

- Purified ion channel protein solubilized in detergent
- Prepared **DPhPC** liposomes (from Protocol 1)
- Bio-Beads or similar detergent removal system
- Appropriate buffers

Procedure:

- Mix the purified, detergent-solubilized ion channel with the prepared **DPhPC** liposomes at a desired protein-to-lipid ratio (e.g., 1-10 µg of protein per 1 mg of lipid).

- Incubate the mixture on ice or at room temperature for 20-30 minutes to allow for the insertion of the protein into the lipid bilayer.
- Remove the detergent to allow for the formation of sealed proteoliposomes. This can be achieved by adding Bio-Beads and incubating with gentle mixing, or by dialysis.
- The resulting proteoliposomes can be used for various functional assays.

Protocol 3: Functional Analysis using Planar Lipid Bilayer (PLB) Electrophysiology

This protocol details the formation of a **DPhPC** bilayer and the incorporation of reconstituted ion channels for single-channel recordings.

Materials:

- Proteoliposomes containing the ion channel of interest (from Protocol 2) or ion channels in nanodiscs.
- **DPhPC** in an organic solvent (e.g., n-decane)
- Planar lipid bilayer setup with two compartments (cis and trans) separated by an aperture.
- Ag/AgCl electrodes
- Patch-clamp amplifier and data acquisition system
- Symmetrical buffer solutions

Procedure:

- Fill both the cis and trans compartments of the bilayer chamber with the appropriate symmetrical buffer solution.
- "Paint" a small amount of the **DPhPC**/n-decane solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by measuring the membrane capacitance, which should be in the range of 90-110 pF for a typical setup.[\[7\]](#)

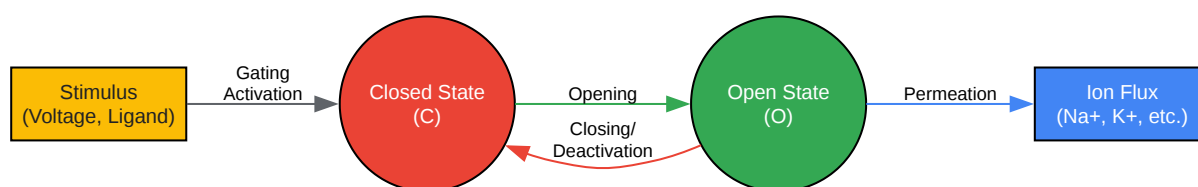
- Add a small amount (e.g., 2 μ l) of the proteoliposome or channel-nanodisc solution to the cis or trans compartment, directly below the bilayer.[7]
- Apply a constant voltage across the bilayer (e.g., 60 mV) to facilitate the fusion of vesicles or insertion of channels into the membrane.[7][8]
- Monitor the current across the bilayer. The successful incorporation of an ion channel will be observed as stepwise increases in current, corresponding to the opening and closing of single channels.
- Once channel activity is observed, apply a series of constant voltages (e.g., from -160 mV to +160 mV) to characterize the channel's voltage-dependence, conductance, and gating properties.[7]
- Record and filter the current at appropriate frequencies (e.g., digitize at 10 kHz and filter at 1 kHz).[7]

Visualizations

Experimental Workflow for Ion Channel Reconstitution and Analysis

Caption: Workflow for ion channel reconstitution into **DPhPC** membranes.

Signaling Pathway: Ion Channel Gating in a Reconstituted System



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Caption: Simplified gating mechanism of a reconstituted ion channel.

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